3-Undecanone
Overview
Description
3-Undecanone, also known as ethyl octyl ketone or undecan-3-one, is an organic compound with the molecular formula C₁₁H₂₂O. It is a ketone with a long carbon chain, making it a member of the aliphatic ketones. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Undecanone can be synthesized through several methods. One common method involves the oxidation of 3-undecanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of undecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 3-undecanol. This process involves heating 3-undecanol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Undecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to form tertiary alcohols.
Major Products:
Oxidation: Undecanoic acid.
Reduction: 3-Undecanol.
Substitution: Tertiary alcohols, depending on the nucleophile used.
Scientific Research Applications
3-Undecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: It has been studied for its role as a pheromone in certain insect species and as an insect repellent.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-undecanone varies depending on its application. As an insect repellent, it acts on the olfactory receptors of insects, disrupting their ability to detect host odors. This is achieved by modulating the activity of odorant receptor proteins, either by activating or inhibiting them . In chemical reactions, its reactivity is primarily due to the presence of the carbonyl group, which can undergo nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
2-Undecanone: Similar in structure but differs in the position of the carbonyl group.
3-Decanone: Shorter carbon chain but similar functional group.
3-Dodecanone: Longer carbon chain but similar functional group.
Uniqueness: 3-Undecanone is unique due to its specific carbon chain length and the position of the carbonyl group, which influences its physical and chemical properties. Its distinctive odor and effectiveness as an insect repellent also set it apart from other similar compounds .
Properties
IUPAC Name |
undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZZHPSYMOGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176695 | |
Record name | Undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
Record name | 3-Undecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10828 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2216-87-7 | |
Record name | 3-Undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Undecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Undecan-3-one?
A1: Undecan-3-one has the molecular formula C11H22O and a molecular weight of 170.30 g/mol.
Q2: What are the key spectroscopic characteristics of Undecan-3-one?
A2: While specific spectroscopic data is limited in the provided research, key spectroscopic techniques for characterizing Undecan-3-one include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the arrangement of hydrogen and carbon atoms, respectively, elucidating the compound's structure. []
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, aiding in structural elucidation and molecular weight confirmation. []
Q3: What are the known biological activities of Undecan-3-one?
A3: Research indicates that Undecan-3-one exhibits several biological activities:
- Antimicrobial Activity: Demonstrates inhibitory effects against specific bacteria (Escherichia coli and Bacillus subtilis), yeast (Candida mycoderma), and mold (Aspergillus niger). [, ]
- Antitumor Angiogenesis: Inhalation of Undecan-3-one has shown a reduction in tumor angiogenesis and VEGF content in mice models with L-1 sarcoma. []
- Immunomodulatory Effects: Studies in mice suggest potential effects on cellular and humoral immunity, including increased antibody production and enhanced phagocytic activity of blood granulocytes. []
Q4: How does Undecan-3-one impact tumor angiogenesis?
A4: While the exact mechanism is unclear, research suggests that inhalation of Undecan-3-one in mice with L-1 sarcoma led to a decrease in the neovascular response in tumors and a reduction in tumor VEGF content. This suggests potential anti-angiogenic properties. []
Q5: What is the role of Undecan-3-one in insect communication?
A6: Studies on ants reveal that Undecan-3-one functions as a pheromone. For example, it's a component of the multicomponent alarm pheromone system in the African weaver ant (Oecophylla longinoda). Its presence, along with other components, triggers a complex behavioral response, including alerting, attracting, and biting behavior in other ants. []
Q6: How does the position of the ketone group influence the odor profile of undecanone isomers?
A7: Research on straight-chain undecan-x-ones (x = 2–6) and their derivatives found that the position of the ketone group significantly influences the odor profile. Shifting the ketone group from position 2 towards the middle of the molecule generally resulted in fruity odors. []
Q7: What is known about the stability of Undecan-3-one?
A7: The provided research does not offer specific details on the stability of Undecan-3-one under various conditions.
Q8: Are there specific formulation strategies to enhance its stability or delivery?
A10: While the provided research does not delve into specific formulation strategies for Undecan-3-one, research on structurally similar compounds with biodegradable properties, like poly(ester carbonate)s, highlights the possibility of utilizing ring-opening polymerization techniques to incorporate Undecan-3-one or its derivatives into polymeric structures. This could potentially enhance stability and enable controlled release applications. []
Q9: What is the toxicological profile of Undecan-3-one?
A9: The provided research doesn't offer a comprehensive toxicological profile. Further investigation is needed to determine potential toxicity, adverse effects, and long-term safety.
Q10: Are there any known environmental concerns regarding Undecan-3-one?
A10: The provided research does not specifically address the environmental impact or degradation of Undecan-3-one.
Q11: What analytical methods are typically used to characterize and quantify Undecan-3-one?
A13: Common analytical techniques include Gas Chromatography coupled with Mass Spectrometry (GC-MS) for separating and identifying volatile compounds like Undecan-3-one. [] Additionally, High-Performance Liquid Chromatography (HPLC) methods are useful for separation and purification. []
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